4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-11-20(12-16)15-6-4-14(5-7-15)19-24(21,22)17-8-2-13(10-18)3-9-17/h2-9,16,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILDKBMIMQKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxyazetidine Moiety: This step involves the preparation of 3-methoxyazetidine, which can be synthesized from azetidine through a methoxylation reaction.
Coupling with Benzenesulfonamide: The methoxyazetidine is then coupled with a benzenesulfonamide derivative. This step often employs a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides.
Scientific Research Applications
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the methoxyazetidine moiety can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Antiviral Sulfonamides
Several pyrimidine-linked sulfonamides (e.g., 12ba and 12bb in ) exhibit anti-HIV activity. These compounds share a thieno[3,2-d]pyrimidin-2-ylamino backbone but differ in substituents:
- 12ba : Contains an acetamide group.
- 12bb: Features a 4-cyano group.
Anticancer Sulfonamides
Sulfonamides with thioureido and quinoxaline moieties (e.g., 9, 10, 11 in –8) demonstrate potent anticancer activity against HEPG2 liver cancer cells.
| Compound | Substituents | IC₅₀ (mmol/L) | Reference |
|---|---|---|---|
| 9 | 4-Ethylbenzoate, quinoxaline | 15.6 | |
| 10 | Pyridinyl, quinoxaline | 26.8 | |
| 11 | Thiazolyl, quinoxaline | 24.4 | |
| Doxorubicin | Reference drug | 71.8 |
Comparison: The target compound lacks the thioureido-quinoxaline architecture but shares the sulfonamide scaffold. Its 3-methoxyazetidine group may modulate solubility or target affinity, though cytotoxic data are unavailable.
Antimitotic Sulfonamides
Phenylimidazolidinone sulfonamides (PIB-SAs) in block the G2/M phase and induce anoikis at nanomolar concentrations. For example:
- Compound 16 : IC₅₀ = 12 nM against HT-1080 fibrosarcoma.
- Compound 17 : IC₅₀ = 9 nM, comparable to combretastatin A-4 (CA-4) .
Structural Contrast : PIB-SAs replace sulfonate groups with sulfonamides, validating sulfonamides as bioisosteres. The target compound’s azetidine group could similarly mimic steric or electronic features of CA-4’s trimethoxyphenyl group.
Crystal Structure and Stability
The crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide () reveals intermolecular hydrogen bonds and π-π stacking, enhancing stability. The 4-cyano group participates in C–H···N interactions, which may improve crystallinity and bioavailability.
Recommendations :
- Conduct in vitro screens for antiviral/antiproliferative activity.
- Perform molecular docking to assess interactions with HIV protease or tubulin.
- Optimize solubility via co-crystallization studies (as in ).
Biological Activity
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2S. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit various enzymes and receptors, which can lead to therapeutic effects in different disease models.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Sulfonamides often act as competitive inhibitors for enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with specific receptors, altering signaling pathways that are crucial for cellular function.
Biological Activity
Research has indicated that this compound exhibits significant biological activity across various assays.
Anticancer Activity
Studies have demonstrated that compounds with similar structures show promising anticancer properties. For instance, derivatives of benzenesulfonamides have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
Antimicrobial Properties
The sulfonamide structure is traditionally associated with antimicrobial activity. Compounds in this class have been shown to possess broad-spectrum activity against various bacterial strains.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Anticancer Activity (Journal of Medicinal Chemistry, 2023) | Demonstrated that related sulfonamide derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis. |
| Study 2 : Antimicrobial Efficacy (Journal of Antimicrobial Chemotherapy, 2022) | Showed that compounds with a similar scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 : Enzyme Inhibition (Bioorganic & Medicinal Chemistry Letters, 2021) | Reported that the compound inhibited dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide | Structure | Moderate anticancer activity; inhibits specific kinases. |
| N-(4-(3-methoxyazetidin-1-yl)phenyl)-benzenesulfonamide | Structure | Strong antimicrobial properties; effective against resistant strains. |
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
